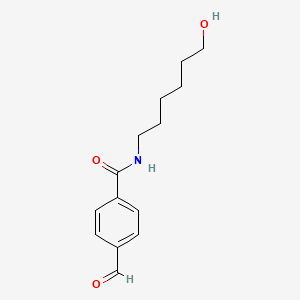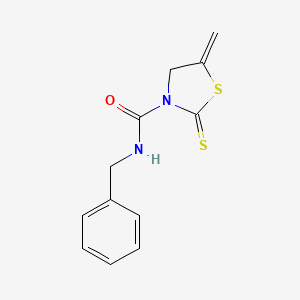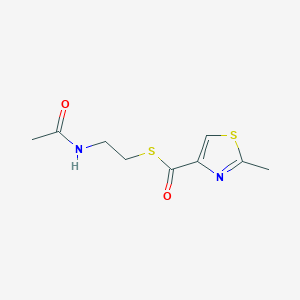
S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate typically involves the reaction of 2-methyl-1,3-thiazole-4-carbothioic acid with 2-acetamidoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimization for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate is used as an intermediate in the synthesis of more complex thiazole derivatives
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound is no exception.
Medicine: The compound is investigated for its potential use in drug development. Thiazole derivatives have shown promise as anti-inflammatory, antiviral, and anticancer agents. Research is ongoing to explore the therapeutic potential of this compound in these areas.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of products with specific properties and applications.
Mechanism of Action
The mechanism of action of S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate
- S-methyl 1,3-thiazole-4-carbothioate
- S-2-acetamidoethyl benzothioate
Comparison: S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate is unique due to the presence of both an acetamidoethyl group and a thiazole ring. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the acetamidoethyl group can enhance solubility and bioavailability, while the thiazole ring contributes to the compound’s aromaticity and reactivity. Similar compounds may share some properties but differ in their overall activity and applications due to variations in their chemical structure.
Properties
CAS No. |
433215-00-0 |
|---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate |
InChI |
InChI=1S/C9H12N2O2S2/c1-6(12)10-3-4-14-9(13)8-5-15-7(2)11-8/h5H,3-4H2,1-2H3,(H,10,12) |
InChI Key |
JQZOVYNMSDBUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)SCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


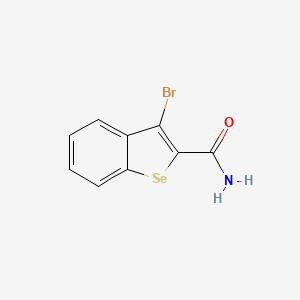
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
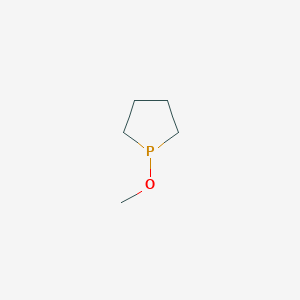
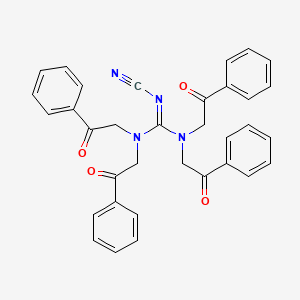
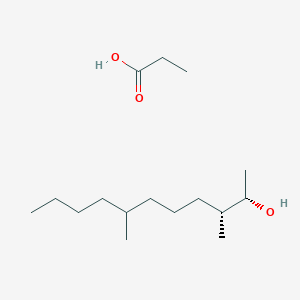


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)

![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
